Cyclohexanone, 4,4-dimethoxy-

Descripción general

Descripción

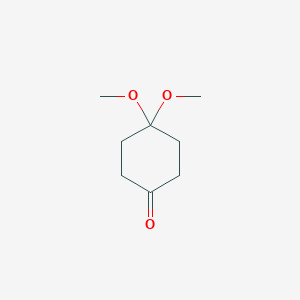

Cyclohexanone, 4,4-dimethoxy- is a six-carbon cyclic molecule with a ketone functional group . It can undergo reactions such as allylation and propargylation in the presence of indium to form the corresponding homoallylic or homopropargylic alcohol .

Synthesis Analysis

The synthesis of cyclohexanone is simple. First, sodium hypochlorite and acetic acid are reacted to yield hypochlorous acid. Second, hypochlorous acid is added to cyclohexanol to synthesize cyclohexanone via the Chapman-Stevens oxidation reaction . After cyclohexanone is synthesized, it must be separated from by-products. Sodium chloride is added to the mixture to salt out the cyclohexanone from the aqueous layer .Molecular Structure Analysis

The molecular formula of Cyclohexanone, 4,4-dimethoxy- is C8H14O2 . The molecule consists of a six-carbon cyclic molecule with a ketone functional group . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Cyclohexanone can be synthesized via three different processes: the oxidation of cyclohexane, the hydrogenation of phenol, and the oxidation of cyclohexanol . The h-WO3 nanorods are used as the catalyst for the first time in the selective oxidation of cyclohexanol to cyclohexanone by aqueous hydrogen peroxide .Physical And Chemical Properties Analysis

Cyclohexanone is a colorless oily liquid with a sweet odor reminiscent of benzaldehyde . It is slightly soluble in water and miscible with common organic solvents .Aplicaciones Científicas De Investigación

Synthesis Optimization

- Optimization in Synthesis : The optimization of sodium hydroxide concentration for synthesizing 2.6-bis-(3’,4’-dimethoxybenzylidene) cyclohexanone via Claisen-Schmidt reaction was explored. This study is crucial for understanding the efficient production of compounds involving 4,4-dimethoxy cyclohexanone (Pertiwi et al., 2016).

Reaction Mechanisms

- Tandem Aldol/Epoxidation Reactions : Research on a tandem aldol/epoxidation reaction involving cyclohexanone or 4-methylcyclohexanone highlighted the formation of specific stereocenters, a critical aspect in understanding the chemical behavior of cyclohexanone derivatives (Hansen et al., 2006).

Polymer Research

- Liquid Crystalline Polymers : A study focused on synthesizing thermotropic liquid crystalline polymers using 4-methyl cyclohexanone moiety, indicating its potential in advanced material science (Aly et al., 2013).

Catalysis

- Selective Hydrogenation Catalyst : Research demonstrated the use of Pd nanoparticles supported on mesoporous graphitic carbon nitride as a catalyst for the selective formation of cyclohexanone, showcasing its industrial relevance (Wang et al., 2011).

Enantioselective Functionalization

- Regioselective Michael Additions : The enantioselective functionalization of cyclohexanone and cycloheptanone through base-promoted dimerization was investigated, revealing insights into asymmetric phase transfer catalysis (Ceccarelli et al., 2006).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4,4-dimethoxycyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-10-8(11-2)5-3-7(9)4-6-8/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJCLZFJKRTXGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC(=O)CC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340876 | |

| Record name | 4,4-Dimethoxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56180-50-8 | |

| Record name | 4,4-Dimethoxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Dicyanomethylidene)hydrazinyl]benzoic acid](/img/structure/B3053722.png)

![2-[(2-Chloropyrimidin-4-yl)amino]ethanol](/img/structure/B3053726.png)

![5-methylimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B3053727.png)

![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine](/img/structure/B3053737.png)